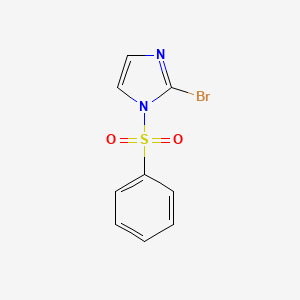

2-Bromo-1-(phenylsulfonyl)-1H-imidazole

Description

Contextualization within Heterocyclic Chemistry and Imidazole (B134444) Derivatives

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal chemistry and materials science. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold found in numerous natural products, pharmaceuticals, and functional materials. nih.gov The inherent chemical properties of the imidazole nucleus, including its aromaticity and the presence of both acidic and basic nitrogen atoms, make it a versatile platform for chemical modification.

Functionalized imidazole derivatives are crucial intermediates in the synthesis of a wide array of bioactive molecules, including antifungal agents, anticancer drugs, and antihypertensive medications. researchgate.netamazonaws.com The introduction of various substituents onto the imidazole ring allows for the fine-tuning of its electronic and steric properties, thereby influencing its biological activity and reactivity in subsequent chemical transformations.

Strategic Importance of Halogenated and N-Sulfonylated Imidazoles in Advanced Organic Synthesis

The strategic placement of a bromine atom at the 2-position of the imidazole ring in 2-Bromo-1-(phenylsulfonyl)-1H-imidazole is of paramount importance. Halogenated heterocycles are highly valued precursors in modern organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. biosynth.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, utilize halo-heterocycles to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. url.edunih.gov The bromine atom at the C2 position of the imidazole is particularly susceptible to these transformations, providing a reliable handle for molecular elaboration.

The N-phenylsulfonyl group serves a dual purpose. Firstly, it functions as an electron-withdrawing group, which can activate the imidazole ring towards certain reactions and influence the regioselectivity of subsequent functionalization. Secondly, the sulfonyl group can act as a protecting group for the imidazole nitrogen, preventing unwanted side reactions and allowing for selective manipulation of other parts of the molecule. This protecting group can often be removed under specific conditions to reveal the N-H functionality if required. The combination of a halogen and an N-sulfonyl group on the imidazole core thus creates a highly versatile and reactive building block.

Overview of Research Trajectories for Functionalized Imidazoles as Versatile Building Blocks

Current research on functionalized imidazoles is focused on expanding their synthetic utility and exploring their applications in various fields. Key research trajectories include:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient ways to synthesize substituted imidazoles. This includes the development of novel catalysts and reaction conditions for the regioselective functionalization of the imidazole ring.

Application in Medicinal Chemistry: The design and synthesis of novel imidazole-based compounds with therapeutic potential remains a major focus. Researchers are leveraging the versatility of functionalized imidazoles to create libraries of compounds for screening against various biological targets. nih.gov

Materials Science: Imidazole derivatives are being investigated for their potential use in the development of new materials, such as ionic liquids, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs). The ability to tune the electronic and photophysical properties of the imidazole core through functionalization is a key aspect of this research.

The compound this compound is well-positioned to contribute significantly to these research areas. Its bifunctional nature allows for sequential and diverse chemical modifications, making it an attractive starting material for the synthesis of a wide range of complex molecules with potential applications in both medicine and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O2S |

|---|---|

Molecular Weight |

287.14 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-2-bromoimidazole |

InChI |

InChI=1S/C9H7BrN2O2S/c10-9-11-6-7-12(9)15(13,14)8-4-2-1-3-5-8/h1-7H |

InChI Key |

PZEXUCVKNLWLMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2Br |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 2 Bromo 1 Phenylsulfonyl 1h Imidazole

Regioselective Bromination Approaches to Imidazole (B134444) Scaffolds

The introduction of a bromine atom at a specific position on the imidazole ring is a critical step in the synthesis of the target compound. The inherent electronic properties of the imidazole ring allow for electrophilic substitution, but controlling the position of bromination can be challenging.

Direct bromination of the imidazole core is a common strategy, with the choice of brominating agent playing a pivotal role in the reaction's outcome.

N -Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds. missouri.eduorganic-chemistry.org It is considered a milder and more selective brominating agent compared to molecular bromine. rsc.orgresearchgate.net The reaction of NBS with imidazoles can be performed in various solvents, such as dimethylformamide (DMF), which can influence the regioselectivity. rsc.orgnih.gov For instance, the bromination of 2-nitroimidazole (B3424786) with NBS in DMF leads to the formation of 4,5-dibromo-2-nitroimidazole in quantitative yield. rsc.org Radical bromination with NBS can also achieve selective monobromination at the 2-position of the imidazole ring. youtube.com

Molecular Bromine (Br2) is a powerful brominating agent that can lead to the perbromination of the imidazole ring, yielding products like 2,4,5-tribromoimidazole. rsc.orgpublish.csiro.au The reactivity of Br2 often necessitates careful control of reaction conditions to achieve selective monobromination. The rate of reaction with molecular bromine is high for neutral imidazoles. publish.csiro.au The pH of the medium can also influence the relative rates of successive brominations, allowing for the potential to optimize yields of partially brominated imidazoles. publish.csiro.au

Electrochemical Methods offer a green and efficient alternative for the regioselective bromination of imidazo-heteroarenes. rsc.org These methods can utilize organic bromide salts, such as tetra-n-butylammonium bromide (TBAB), as both the brominating agent and the electrolyte. rsc.org This approach avoids the use of transition metals or external oxidants and can proceed at ambient temperature with good to excellent yields. rsc.org The electrodes used in this process are often reusable, adding to the sustainability of the method. rsc.org

Table 1: Comparison of Direct Bromination Reagents for Imidazoles

| Reagent | Advantages | Disadvantages | Selectivity |

| N-Bromosuccinimide (NBS) | Milder, easier to handle, often more selective than Br2. missouri.edursc.org | Can require specific solvents or initiators for desired reactivity. missouri.edu | Can be tuned for regioselectivity based on conditions (e.g., radical vs. electrophilic). youtube.com |

| Molecular Bromine (Br2) | Highly reactive, readily available. | Can lead to over-bromination and lack of selectivity. rsc.org | Regioselectivity is sensitive to pH and reaction conditions. publish.csiro.au |

| Electrochemical Methods | Environmentally friendly, high yields, reusable electrodes. rsc.org | Requires specialized equipment. | Can be highly regioselective. rsc.org |

To achieve high regioselectivity in the bromination of the imidazole ring, the design of the precursor molecule is crucial. The presence and nature of substituents on the imidazole ring can direct the position of electrophilic attack. One common strategy is the use of protecting groups on one of the nitrogen atoms. This not only prevents side reactions at the nitrogen but also influences the electronic distribution within the ring, thereby directing the bromination to a specific carbon atom.

For example, the trityl group can be used to protect the N-1 position of imidazole. Bromination of 1-tritylimidazole can yield a mixture of 4-bromo and 5-bromo isomers. rsc.org The choice of protecting group and the reaction conditions can be optimized to favor the desired isomer. Subsequent removal of the protecting group then yields the regioselectively brominated imidazole.

N-Sulfonylation Protocols for Imidazoles

The introduction of the phenylsulfonyl group onto one of the nitrogen atoms of the imidazole ring is the second key transformation. This is typically achieved through N-sulfonylation reactions.

A variety of sulfonylating agents can be employed for the N-sulfonylation of imidazoles, with sulfonyl chlorides being the most common.

Sulfonyl Chlorides: Benzenesulfonyl chloride is the reagent of choice for introducing the phenylsulfonyl group. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. However, direct sulfonylation of imidazoles can sometimes lead to mixtures of regioisomers if both nitrogen atoms are available for reaction. reddit.com

N -Trimethylsilyl (B98337) Imidazoles: A more controlled approach involves the use of N-trimethylsilyl imidazoles. researchgate.net Imidazole can be readily silylated with reagents like hexamethyldisilazane. The resulting N-trimethylsilyl imidazole can then react with a sulfonyl chloride. This method offers a clean and efficient route to N-sulfonylated imidazoles, as the trimethylsilyl group is a good leaving group and the reaction byproducts are volatile. google.com

The reaction conditions for N-sulfonylation can vary. For instance, the reaction of substituted imidazoles with sulfonyl chlorides can be carried out in a solvent like dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature. researchgate.net

Chemoselectivity is a critical consideration in the synthesis of 2-Bromo-1-(phenylsulfonyl)-1H-imidazole, particularly when dealing with the two nitrogen atoms of the imidazole ring. The use of protecting groups is a key strategy to ensure that the sulfonyl group is introduced at the desired nitrogen atom.

If the imidazole ring is already brominated at the 2-position, the two nitrogen atoms are chemically distinct. However, direct sulfonylation might still lead to a mixture of N-1 and N-3 isomers. To circumvent this, one of the nitrogen atoms can be selectively protected. For example, the use of a protecting group that can be easily introduced and removed allows for the directed sulfonylation of the other nitrogen. acs.orgacs.org

Furthermore, the phenylsulfonyl group itself acts as an activating group, influencing the reactivity of the imidazole ring towards subsequent reactions. It is an electron-withdrawing group, which can affect the aromaticity and nucleophilicity of the imidazole ring.

Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

Convergent Synthesis: A convergent approach would involve the separate synthesis of a 2-bromoimidazole fragment and a phenylsulfonyl-containing fragment, followed by their coupling in a final step. For instance, 2-bromoimidazole could be prepared and then reacted with benzenesulfonyl chloride. This approach can be efficient as it allows for the optimization of the synthesis of each fragment independently.

Divergent Synthesis: A divergent synthesis would start from a common intermediate, such as imidazole, which is then elaborated through different reaction pathways to introduce the bromo and phenylsulfonyl substituents. Two plausible divergent pathways are:

Pathway A (Bromination first): Imidazole is first regioselectively brominated at the 2-position to give 2-bromoimidazole. This intermediate is then N-sulfonylated with benzenesulfonyl chloride to yield the final product.

Pathway B (Sulfonylation first): Imidazole is first N-sulfonylated to produce 1-(phenylsulfonyl)-1H-imidazole. This intermediate is then subjected to regioselective bromination at the 2-position. The electron-withdrawing nature of the phenylsulfonyl group would influence the position of bromination.

Table 2: Plausible Synthetic Pathways

| Pathway | Step 1 | Intermediate | Step 2 | Final Product |

| Divergent A | Regioselective bromination of imidazole | 2-Bromo-1H-imidazole | N-sulfonylation with benzenesulfonyl chloride | This compound |

| Divergent B | N-sulfonylation of imidazole | 1-(Phenylsulfonyl)-1H-imidazole | Regioselective bromination | This compound |

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. While a specific one-pot synthesis for this compound is not extensively documented, analogous strategies for related substituted imidazoles suggest plausible routes. A potential multicomponent approach could involve the reaction of a glyoxal (B1671930) derivative, a source of ammonia (B1221849) (like ammonium (B1175870) acetate), a bromide source, and a phenylsulfonamide precursor in a single reaction vessel. dndi.org

A more direct, though likely two-step, "one-pot" process could be envisioned starting from a pre-formed imidazole ring. This would involve the initial bromination of 1H-imidazole, followed by the in-situ addition of phenylsulfonyl chloride and a base to effect the sulfonylation of the imidazole nitrogen without isolating the brominated intermediate. The use of N-bromosuccinimide (NBS) as a bromine source is a common strategy in such syntheses. nih.govmdpi.comacs.org A four-component reaction for the synthesis of 1,2,4-trisubstituted 1H-imidazoles has been reported by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate (B1210297) under solvent-free conditions, which could potentially be adapted. organic-chemistry.org

Table 1: Comparison of Potential One-Pot Synthesis Strategies

| Strategy | Starting Materials | Key Reagents | Potential Advantages |

| Multicomponent | Glyoxal, Ammonia Source, Bromide Source, Phenylsulfonamide | Catalyst (e.g., PTSA) dndi.org | High atom economy, convergence. |

| Sequential One-Pot | 1H-Imidazole | 1. NBS 2. Phenylsulfonyl chloride, Base | Readily available starting material, controlled introduction of substituents. |

| Adapted MCR | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Heat (solvent-free) organic-chemistry.org | High yields for related structures, environmentally friendly. |

Rhodium-Catalyzed Cyclization Strategies

Rhodium-catalyzed reactions represent a powerful tool in the synthesis of heterocyclic compounds, often proceeding with high efficiency and selectivity. While a direct rhodium-catalyzed cyclization to form the this compound core is not explicitly detailed in the literature, related transformations provide a basis for potential synthetic routes. Rhodium(II) catalysts are known to promote the denitrogenative reactions of N-sulfonyl-1,2,3-triazoles to form rhodium(II)-azavinylcarbene intermediates. nih.govacs.org These intermediates can undergo a variety of subsequent reactions, including intramolecular annulations to form fused N-heterocyclic systems. nih.gov

A hypothetical strategy could involve the construction of a suitable acyclic precursor containing a nitrogen-bound phenylsulfonyl group and a bromine atom, which could then undergo a rhodium-catalyzed intramolecular cyclization to form the desired imidazole ring. The development of such a strategy would depend on the synthesis of the appropriate acyclic precursor and the optimization of the rhodium catalyst system. Dirhodium carboxylate catalysts are commonly employed in such transformations. nih.gov

Table 2: Key Features of Rhodium-Catalyzed Annulation for N-Sulfonyl Heterocycles

| Catalyst Type | Precursor | Intermediate | Potential Application | Reference |

| Rhodium(II) Carboxylates | N-Sulfonyl-1,2,3-triazoles | Rhodium(II)-azavinylcarbene | Synthesis of N-sulfonyl-containing heterocycles. | nih.govacs.org |

| Dirhodium Octanoate (Rh₂(OOct)₄) | Tethered-indolyl triazole | Rhodium-stabilized carbene | Intramolecular annulation to form carboline-type products. | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent-Free and Aqueous Medium Methodologies

The use of water as a reaction solvent or the elimination of solvents altogether are key tenets of green chemistry. Current time information in Pasuruan, ID. For the synthesis of imidazole derivatives, several solvent-free and aqueous methodologies have been developed. For instance, a facile and eco-friendly method for the synthesis of imidazoles from ethylarenes in water has been reported, utilizing NBS as both a bromine source and an oxidant. nih.govmdpi.com Such an approach could potentially be adapted for the bromination of a suitable precursor to this compound.

Microwave-assisted synthesis is another technique that often aligns with green chemistry principles, as it can significantly reduce reaction times and energy consumption, and can often be performed under solvent-free conditions. rasayanjournal.co.in The synthesis of 4-(substituted phenyl)-1H-imidazol-2(5H)-one/thione/imine derivatives has been efficiently achieved using microwave irradiation in the presence of a phase transfer catalyst. rasayanjournal.co.in A similar approach could be explored for the synthesis of the target compound.

Catalytic and Atom-Economical Syntheses

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. orgsyn.org Syntheses with high atom economy are inherently greener as they generate less waste. Multicomponent reactions are often highly atom-economical as most of the atoms from the starting materials are incorporated into the final product. dndi.org

Table 3: Application of Green Chemistry Principles to Imidazole Synthesis

| Green Chemistry Principle | Synthetic Approach | Example for Imidazole Synthesis | Potential Application to Target Compound |

| Use of Safer Solvents | Aqueous Medium | NBS-promoted synthesis of imidazoles in water. nih.govmdpi.com | Aqueous bromination of a suitable precursor. |

| Energy Efficiency | Microwave Irradiation | Synthesis of substituted imidazoles. rasayanjournal.co.in | Microwave-assisted bromination or sulfonylation. |

| Atom Economy | Multicomponent Reactions | One-pot synthesis of trisubstituted imidazoles. dndi.org | A convergent MCR to assemble the target molecule. |

| Catalysis | Use of Catalysts | PTSA-catalyzed condensation. dndi.org | Catalytic sulfonylation of 2-bromo-1H-imidazole. |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 1 Phenylsulfonyl 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Bromo-1-(phenylsulfonyl)-1H-imidazole, a combination of one-dimensional and multidimensional NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.

While specific spectral data for this compound is not extensively published, the expected chemical shifts can be inferred from analogous structures, such as 2-bromo-1H-imidazole and compounds containing a phenylsulfonyl group attached to a heterocyclic ring.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring and the phenylsulfonyl group. The imidazole protons, typically found between 7.0 and 8.0 ppm, would be influenced by the electronic effects of both the bromine atom and the phenylsulfonyl group. The protons of the phenyl group would appear as a set of multiplets, characteristic of a substituted benzene (B151609) ring, generally in the region of 7.5 to 8.2 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms in the imidazole ring are expected to resonate at distinct chemical shifts, with the carbon atom bonded to bromine (C2) being significantly affected. The carbons of the phenylsulfonyl moiety would also show characteristic signals, including a quaternary carbon signal for the carbon atom attached to the sulfur.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous compounds.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Imidazole H-4/H-5 | ~7.2 - 7.6 | Doublet / Doublet |

| Phenyl H (ortho) | ~8.0 - 8.2 | Multiplet (Doublet of Doublets) |

| Phenyl H (meta) | ~7.6 - 7.8 | Multiplet (Triplet) |

| Phenyl H (para) | ~7.7 - 7.9 | Multiplet (Triplet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous compounds.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C2 (C-Br) | ~120 - 125 |

| Imidazole C4/C5 | ~125 - 130 |

| Phenyl C (ipso, C-S) | ~138 - 142 |

| Phenyl C (ortho) | ~128 - 130 |

| Phenyl C (meta) | ~130 - 132 |

| Phenyl C (para) | ~135 - 138 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring, confirming their ortho, meta, and para relationships. It would also confirm the coupling between the H-4 and H-5 protons of the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu It provides a direct link between the ¹H and ¹³C assignments. For instance, the imidazole proton signals would correlate to their respective imidazole carbon signals, and each aromatic proton signal would correlate to its corresponding phenyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is critical for piecing together the molecular structure. sdsu.edu Key expected correlations would include:

Correlations from the imidazole protons (H-4/H-5) to the imidazole carbons (C-2, C-5/C-4).

Correlations from the ortho-protons of the phenyl ring to the ipso-carbon (the carbon attached to the sulfur atom).

A crucial correlation from the imidazole protons to the ipso-carbon of the phenyl ring, bridging the two ring systems across the sulfonyl group.

Dynamic NMR (DNMR) studies are employed to investigate molecular processes that occur on the NMR timescale, such as conformational changes or restricted rotation around single bonds. In the case of this compound, DNMR could potentially be used to study the rotational barrier around the N-S bond. However, no specific dynamic NMR studies for this compound are available in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. nih.govnih.gov For this compound (Molecular Formula: C₉H₇BrN₂O₂S), HRMS would be used to confirm this exact formula by matching the experimental mass to the theoretical calculated mass with a high degree of precision (typically within 5 ppm).

Furthermore, fragmentation studies, often performed using techniques like tandem mass spectrometry (MS/MS), provide insight into the molecule's structure. The fragmentation pattern is characteristic of the compound's structure, showing the cleavage of weaker bonds.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂O₂S |

| Calculated Exact Mass ([M+H]⁺) | 299.9461 (for ⁷⁹Br isotope) |

| Expected Key Fragments |

|

Single Crystal X-ray Diffraction Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact molecular geometry and packing arrangement in the crystal lattice. growingscience.commdpi.com

While a crystal structure for this compound itself has not been reported in the searched literature, analysis of a related compound like 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone demonstrates the type of data that would be obtained. researchgate.net For the target molecule, a crystallographic study would confirm:

The planarity of the imidazole and phenyl rings.

The precise bond lengths of C-Br, S-O, S-N, and S-C bonds.

The bond angles within the rings and at the sulfonyl group.

Intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate how the molecules pack in the solid state.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The precise three-dimensional arrangement of atoms in this compound would be determined by single-crystal X-ray diffraction. This technique provides detailed information on the intramolecular geometry, including bond lengths, bond angles, and torsion angles.

Expected Structural Features:

Imidazole Ring: The imidazole ring is an aromatic five-membered heterocycle. Its bond lengths and angles would be expected to reflect its aromatic character, with C-N and C-C bond lengths intermediate between single and double bonds. The geometry would likely be planar.

Phenylsulfonyl Group: The geometry around the sulfur atom in the phenylsulfonyl group is expected to be tetrahedral. The S-O bonds would be short, indicative of significant double-bond character, while the S-N and S-C bonds would be typical single bond lengths.

A data table, such as the one below, would typically be populated with the specific values obtained from the crystallographic analysis.

Interactive Data Table: Selected Bond Lengths and Angles (Hypothetical)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C2 | Br1 | Data N/A | |

| Bond Length | S1 | O1 | Data N/A | |

| Bond Length | S1 | N1 | Data N/A | |

| Bond Length | N1 | C2 | Data N/A | |

| Bond Angle | N1 | C2 | N3 | Data N/A |

| Bond Angle | O1 | S1 | O2 | Data N/A |

| Torsion Angle | C2 | N1 | S1 | C7 |

Note: The data in this table is hypothetical as experimental results for this specific compound are not available in the searched literature.

Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. Analysis of the crystal structure would reveal these interactions, which are crucial for understanding the solid-state properties of the compound.

Hydrogen Bonding: Although the molecule lacks classic strong hydrogen bond donors (like O-H or N-H on the imidazole ring, which is substituted), weaker C-H···O hydrogen bonds are highly probable. In these interactions, hydrogen atoms attached to the carbon atoms of the imidazole or phenyl rings would act as donors, and the electronegative oxygen atoms of the sulfonyl group would act as acceptors.

Halogen Bonding: The bromine atom at the 2-position of the imidazole ring could participate in halogen bonding. This is a directional interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as a sulfonyl oxygen or the π-system of a phenyl or imidazole ring.

π-π Stacking: The presence of two aromatic rings (phenyl and imidazole) suggests the possibility of π-π stacking interactions. These interactions would involve the face-to-face or offset stacking of the rings from neighboring molecules, contributing to the stability of the crystal packing. Centroid-to-centroid distances of approximately 3.5 to 3.8 Å are indicative of such interactions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. The spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of the bonds within this compound.

Expected Vibrational Bands:

Phenylsulfonyl Group: Strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds would be expected, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Aromatic Rings: C-H stretching vibrations for the phenyl and imidazole rings would appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the rings would be observed in the 1600-1400 cm⁻¹ region.

C-Br Bond: The stretching vibration of the C-Br bond would be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies (Hypothetical)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenylsulfonyl (SO₂) | Asymmetric Stretch | Data N/A |

| Phenylsulfonyl (SO₂) | Symmetric Stretch | Data N/A |

| Aromatic Rings (C=C/C=N) | Ring Stretching | Data N/A |

| Aromatic C-H | C-H Stretch | Data N/A |

| Imidazole C-Br | C-Br Stretch | Data N/A |

Note: Specific wavenumber values are not available as experimental spectra for this compound could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions associated with the aromatic phenyl and imidazole rings. The conjugation between these systems, as well as the presence of heteroatoms with lone pairs (N, O, S, Br), could also give rise to n → π* transitions. The exact position (λ_max) and intensity of these absorption bands would depend on the specific electronic structure of the molecule and the solvent used for the measurement.

Computational Chemistry and Quantum Mechanical Investigations of 2 Bromo 1 Phenylsulfonyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-Bromo-1-(phenylsulfonyl)-1H-imidazole to predict their geometric and electronic properties with high accuracy.

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. This analysis provides critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The energetic stability of the molecule is inherently linked to this optimized geometry. A lower ground state energy indicates higher stability. Computational studies on related imidazole (B134444) derivatives often utilize DFT methods like B3LYP with various basis sets (e.g., 6-311++G) to determine the most stable molecular structure. irjweb.com The resulting optimized structure is crucial for all subsequent computational analyses, including the examination of molecular orbitals and charge distribution.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) Note: This table illustrates the type of data obtained from geometry optimization. Specific experimental or calculated values for this compound are not available in the cited sources.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. irjweb.com For imidazole derivatives, the HOMO-LUMO energy gap is often calculated to understand their bioactivity and potential for intermolecular charge transfer. irjweb.comnih.gov

Table 2: Frontier Molecular Orbital Energies and Properties (Illustrative for Imidazole Derivatives) Note: The values below are representative for related imidazole compounds to illustrate the concept.

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -6.6393 eV | nih.gov |

| LUMO Energy | -2.5832 eV | nih.gov |

| HOMO-LUMO Gap (ΔE) | 4.0561 eV | nih.gov |

| Chemical Hardness (η) | 2.028 eV | nih.gov |

| Electronegativity (χ) | 4.611 eV | nih.gov |

Understanding the distribution of electronic charge within a molecule is essential for predicting its reactive sites. DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. irjweb.com

For this compound, the MEP map would likely show negative potential concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the imidazole ring, identifying them as potential sites for interaction with electrophiles. The bromine atom and hydrogen atoms on the rings would likely exhibit areas of positive or neutral potential. These calculations provide a visual guide to the molecule's reactivity. mdpi.com

Ab Initio Molecular Orbital Calculations

Ab initio (Latin for "from the beginning") molecular orbital calculations are a class of quantum chemistry methods that rely on first principles without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), are computationally more demanding than DFT but can provide highly accurate results. researchgate.net For imidazole derivatives, ab initio calculations have been used to investigate electronic properties and their correlation with activities like corrosion inhibition. researchgate.net Such studies can determine properties like ionization potential, electron affinity, and dipole moment, which further characterize the molecule's reactivity and intermolecular interactions. researchgate.netresearcher.life

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations would be relevant for exploring its conformational landscape. The simulation would track the rotation around the N-S (imidazole-sulfonyl) and S-C (sulfonyl-phenyl) bonds, revealing the most stable and frequently adopted conformations in different environments (e.g., in a solvent). This information is valuable for understanding how the molecule's shape influences its interactions with other molecules. mdpi.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed in conjunction with DFT calculations, can compute the magnetic shielding tensors for each nucleus. semanticscholar.orgresearchgate.net These computed values can then be converted into chemical shifts (δ) and compared with experimental spectra. researchgate.netmdpi.com This comparison helps in the definitive assignment of signals in ¹H and ¹³C NMR spectra to specific atoms within the this compound structure.

Theoretical Mechanistic Studies of Reactions Involving the Compound

While specific theoretical mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of computational chemistry and quantum mechanics provide a robust framework for predicting and understanding its reactivity. Theoretical investigations into related azole compounds offer valuable insights into the potential reaction mechanisms involving this molecule. Such studies are crucial for elucidating reaction pathways, transition states, and the electronic factors that govern the compound's chemical behavior.

The primary reaction pathway anticipated for this compound is nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-deficient imidazole ring, leading to the displacement of the bromide ion. The phenylsulfonyl group at the N1 position acts as a strong electron-withdrawing group, which significantly activates the imidazole ring towards nucleophilic attack, particularly at the C2 position where the bromine atom is located.

Computational methods, most notably Density Functional Theory (DFT), are instrumental in exploring the mechanistic details of such reactions. nih.gov DFT calculations can map out the potential energy surface of the reaction, identifying the intermediates and transition states. This allows for the determination of activation energies and reaction energies, which are critical in predicting the feasibility and kinetics of a given reaction pathway.

For the SNAr reaction of this compound, two primary mechanisms are generally considered: a stepwise mechanism and a concerted mechanism.

Stepwise Mechanism (Addition-Elimination): This mechanism involves two steps. In the first step, the nucleophile attacks the C2 carbon, breaking the aromaticity of the imidazole ring and forming a high-energy intermediate known as a Meisenheimer complex. In the second, and typically rapid, step, the bromide ion is eliminated, and the aromaticity of the ring is restored. Computational studies can model the geometry and stability of this intermediate.

Concerted Mechanism: In a concerted mechanism, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group (bromide) occur simultaneously in a single transition state. Recent computational and experimental studies on SNAr reactions of other azoles have indicated that concerted or borderline mechanisms are more common than previously thought, especially with less-stabilizing ring systems. nih.govrsc.org

Theoretical studies would typically involve the following computational steps:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and the nucleophile), the transition state(s), any intermediates, and the products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Calculation: By calculating the energies of all species along the reaction pathway, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction and allows for the determination of activation barriers.

To illustrate the kind of data generated from such a theoretical study, the following hypothetical data table outlines the calculated energetic parameters for a proposed SNAr reaction with a generic nucleophile (Nu⁻).

| Reaction Step | Species | Relative Energy (kcal/mol) | Nature of Stationary Point | Key Geometric Parameter |

|---|---|---|---|---|

| Initial State | Reactants | 0.0 | Minimum | - |

| Transition State 1 (TS1) | [Imidazole-Nu-Br]‡ | +18.5 | Saddle Point (1 imaginary freq.) | C-Nu bond forming, C-Br bond breaking |

| Intermediate | Meisenheimer Complex | +5.2 | Minimum | Tetrahedral C2 center |

| Transition State 2 (TS2) | [Imidazole-Nu-Br]‡ | +8.7 | Saddle Point (1 imaginary freq.) | C-Br bond breaking |

| Final State | Products | -12.3 | Minimum | - |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Furthermore, quantum mechanical calculations can provide insights into the electronic structure of this compound. Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help in understanding the molecule's reactivity. For a nucleophilic attack, the LUMO of the imidazole derivative is of particular interest, as its energy and spatial distribution indicate the most likely sites for attack. Natural Bond Orbital (NBO) analysis can also be employed to study charge distributions and donor-acceptor interactions, further elucidating the electronic effects of the phenylsulfonyl and bromo substituents on the imidazole ring's reactivity. nih.gov

Reactivity Profile and Chemical Transformations of 2 Bromo 1 Phenylsulfonyl 1h Imidazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo-Position

2-Bromo-1-(phenylsulfonyl)-1H-imidazole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at the C2 position. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. semanticscholar.org this compound readily participates in Suzuki-Miyaura coupling reactions with various arylboronic acids to yield 2-aryl-1-(phenylsulfonyl)-1H-imidazole derivatives. semanticscholar.orgresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(OAc)2 or PdCl2(PPh3)2, a phosphine (B1218219) ligand, and a base. semanticscholar.orgresearchgate.netmdpi-res.com The choice of ligand and base can significantly impact the reaction's efficiency and yield. semanticscholar.org Microwave irradiation has been shown to accelerate these coupling reactions significantly. organic-chemistry.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)2/XPhos | K3PO4 | Toluene | 92 |

| 3-Cyanophenyl)boronic acid | Pd(OAc)2/PPh3 | K2CO3 | Dioxane/H2O | Not specified |

The Sonogashira coupling reaction is a powerful tool for the formation of C-C bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org this compound can be effectively coupled with various terminal alkynes under Sonogashira conditions to produce 2-alkynyl-1-(phenylsulfonyl)-1H-imidazoles. nih.govnih.gov Copper-free Sonogashira protocols have also been developed. nih.gov

Table 2: Sonogashira Coupling of this compound with Phenylacetylene

| Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(PPh3)2Cl2 | CuI | Et3N | THF | 78 |

| Pd(OAc)2/dppf | None | Cs2CO3 | DMF | 85 |

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. nih.gov This method is known for its high functional group tolerance. nih.govorganic-chemistry.org this compound can be coupled with organozinc reagents, such as arylzinc chlorides, to form the corresponding 2-substituted imidazoles. nih.gov

The Stille coupling utilizes an organotin compound in a palladium-catalyzed reaction with an organic halide. While effective, the toxicity of organotin reagents has led to a decline in its use in favor of other cross-coupling methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. nih.govorganic-chemistry.org this compound can be aminated with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand, such as XPhos or t-BuXPhos, in the presence of a strong base like sodium tert-butoxide. nih.govbeilstein-journals.org

Table 3: Buchwald-Hartwig Amination with this compound

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Morpholine | Pd2(dba)3/XPhos | NaOt-Bu | Toluene | 90 |

| Aniline | Pd(OAc)2/t-BuXPhos | K3PO4 | Dioxane | 82 |

While less common for this specific substrate in the reviewed literature, Ullmann and Chan-Lam type couplings represent potential pathways for the formation of C-O and C-S bonds. The Ullmann condensation typically involves a copper-catalyzed reaction between an aryl halide and an alcohol or thiol. The Chan-Lam coupling is a milder, copper-catalyzed reaction that uses boronic acids as the coupling partners for amines, alcohols, and thiols.

The catalytic cycles of the aforementioned cross-coupling reactions generally proceed through a series of well-established steps: researchgate.netnih.gov

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) intermediate. nih.govmit.edu This is often the rate-determining step. nih.gov

Transmetalation : In Suzuki, Sonogashira, Negishi, and Stille couplings, the organic group from the organometallic reagent (organoboron, organocopper acetylide, organozinc, or organotin) is transferred to the palladium center, displacing the halide. researchgate.net In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium-amido complex. wikipedia.orgmit.edu

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govmit.edu

The efficiency of each step is influenced by the nature of the palladium catalyst, ligands, base, and solvent, all of which must be carefully optimized for a given transformation. uvic.ca

Catalyst Design and Ligand Optimization for Enhanced Efficiency

The efficiency and selectivity of cross-coupling reactions involving this compound are critically dependent on the design of the catalyst and the choice of ligands. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, are prominent examples where ligand optimization plays a pivotal role.

The selection of ligands is crucial for tuning the reactivity and stability of the palladium catalyst throughout the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the oxidative addition of the Pd(0) catalyst to the C-Br bond is a key step. The electron-deficient nature of the imidazole (B134444) ring facilitates this step.

Key considerations for ligand and catalyst selection include:

Electron-Donating Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and its derivatives, are commonly used. The electronic and steric properties of these ligands can be fine-tuned. More electron-donating ligands can increase the electron density on the palladium center, promoting the oxidative addition step.

Bulky Ligands: Sterically hindered ligands can promote reductive elimination and prevent the formation of undesired side products. They can also influence the regioselectivity of the reaction.

Cooperative Ligand Systems: In some cases, a combination of ligands can lead to enhanced reactivity and selectivity. For instance, a cooperative system pairing an electron-deficient phosphine ligand with a stabilizing olefin ligand like 1,5-cyclooctadiene (B75094) (COD) has been shown to be effective in preventing the formation of inactive palladium aggregates and promoting selective cross-coupling. nih.gov

Nitrogen-Based Ligands: The presence of nitrogen-based ligands, such as bathocuproine, has been shown to significantly enhance the reactivity in certain cross-coupling reactions on the imidazole scaffold, particularly in oxidative Heck couplings. uib.no

The optimization process often involves screening a library of ligands and reaction conditions (solvent, base, temperature) to achieve the desired outcome with high yield and selectivity.

Table 1: Common Ligands for Palladium-Catalyzed Cross-Coupling Reactions

| Ligand Type | Example(s) | Key Features | Potential Application |

| Monodentate Phosphines | PPh₃, PCy₃ | Basic, widely available | General cross-coupling |

| Bidentate Phosphines | dppf, Xantphos | Forms stable chelate complexes | Improves catalyst stability |

| Buchwald Ligands | SPhos, XPhos | Bulky, electron-rich | Highly active catalysts |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically bulky | Robust catalysts for difficult couplings |

| Nitrogen-Based Ligands | Bathocuproine | Enhances reactivity in oxidative couplings | Oxidative Heck reactions uib.no |

Nucleophilic Substitution Reactions

The bromine atom at the C2 position of the imidazole ring is susceptible to displacement by nucleophiles, a reaction facilitated by the electron-withdrawing phenylsulfonyl group.

In N-protected halogenoimidazoles, the halogen atom at the C2 position is generally the most activated towards nucleophilic aromatic substitution (SNAr). rsc.org The phenylsulfonyl group on the nitrogen atom significantly reduces the electron density of the imidazole ring, making it more electrophilic and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the substitution process.

A variety of nucleophiles can be employed to displace the 2-bromo substituent. These include:

Alkoxides (e.g., sodium isopropoxide)

Thiolates (e.g., sodium alkane- or arenethiolates) rsc.org

Amines and other nitrogen nucleophiles

The reaction typically proceeds by the addition of the nucleophile to the C2 position, followed by the elimination of the bromide ion, restoring the aromaticity of the imidazole ring. Research on related N-protected 2-bromoimidazoles has shown that this displacement occurs readily, providing a versatile method for introducing a range of functional groups at this position. rsc.org

Ring-opening reactions are not a commonly reported transformation for N-sulfonylated 2-bromoimidazoles under typical nucleophilic substitution conditions. The stability of the aromatic imidazole ring generally disfavors ring cleavage. While related saturated heterocycles like 2-imidazolines can undergo reductive ring-opening, the aromatic nature of the imidazole core in this compound confers significant stability against such reactions. researchgate.net Ring-opening would require harsh conditions that would likely lead to non-selective decomposition.

Organometallic Reagent Generation and Reactivity (e.g., Lithium-Halogen Exchange followed by Electrophilic Quenching)

One of the most powerful synthetic utilities of this compound is its use as a precursor for organometallic reagents via lithium-halogen exchange. This transformation provides access to a potent nucleophilic 2-imidazolyl species that can react with a wide array of electrophiles.

The reaction is typically carried out at low temperatures (e.g., -78 °C) by treating the bromoimidazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgbyu.edu The organolithium reagent preferentially exchanges its lithium atom for the bromine atom on the imidazole ring. wikipedia.org The rate of lithium-halogen exchange generally follows the trend I > Br > Cl and is kinetically controlled. wikipedia.orgharvard.edu

The resulting 2-lithio-1-(phenylsulfonyl)-1H-imidazole is a highly reactive intermediate. It can be "quenched" by adding an electrophile to the reaction mixture, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C2 position. mdpi.com

Table 2: Examples of Electrophilic Quenching Reactions

| Electrophile | Reagent Example | Product Type |

| Aldehydes/Ketones | Benzaldehyde, Acetone | Secondary/Tertiary Alcohols |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid |

| Alkyl Halides | Methyl Iodide, Benzyl Bromide | Alkylated Imidazole |

| Disulfides | Dimethyl disulfide (DMDS) | Methylthioether |

| Silyl Halides | Trimethylsilyl (B98337) chloride (TMSCl) | Silylated Imidazole |

This two-step sequence of lithium-halogen exchange followed by electrophilic quenching is a cornerstone of imidazole functionalization, allowing for the controlled and efficient introduction of diverse substituents onto the heterocyclic core. rsc.org

Halogen Dance Reactions and Regioselective Isomerization

Halogen dance (HD) reactions involve the base-catalyzed migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. clockss.orgrsc.org This rearrangement proceeds through a series of deprotonation and halogenation steps involving organometallic intermediates. researchgate.net

For this compound, a halogen dance reaction is theoretically possible. The process would be initiated by deprotonation at one of the other ring positions (C4 or C5) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This would generate a lithiated imidazole intermediate. This intermediate could then induce the migration of the bromine atom from the C2 position to the lithiated position, driven by the formation of a thermodynamically more stable organolithium species.

For example, deprotonation at C5 would yield 5-lithio-2-bromo-1-(phenylsulfonyl)-1H-imidazole. This could potentially rearrange to a 2-lithio-5-bromo isomer, which could then be quenched with an electrophile. Such isomerizations allow for the functionalization of positions that are not directly accessible through other means. clockss.org While this reaction has been documented for various heterocyclic systems, including pyridines and oxazoles, specific examples involving this compound are not extensively reported, but the underlying chemical principles suggest its feasibility. clockss.org

Electrophilic Aromatic Substitution (if applicable to the imidazole ring)

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic systems. However, the imidazole ring in this compound is highly deactivated towards electrophilic attack. This deactivation is a result of two main factors:

The Heteroaromatic Nature: The imidazole ring itself is an electron-rich heterocycle, but in the presence of strong acids required for many SEAr reactions (e.g., nitration, sulfonation), the nitrogen atoms can be protonated. This protonation converts the ring into a highly electron-deficient system, which is resistant to attack by electrophiles. wikipedia.org

The N-Phenylsulfonyl Group: The phenylsulfonyl group is a powerful electron-withdrawing group. It significantly reduces the electron density of the imidazole ring through an inductive (-I) and resonance (-M) effect, making it a very poor nucleophile. libretexts.org

Due to this strong deactivation, electrophilic aromatic substitution on the imidazole ring of this compound is generally not a viable reaction pathway under standard conditions. wikipedia.orglibretexts.org Any attempted SEAr reaction would likely occur on the more activated phenyl ring of the sulfonyl group, or it would require extremely harsh conditions that could lead to the decomposition of the molecule.

Radical Reactions and Photochemical Transformations (if documented)

Investigation of Reaction Kinetics and Thermodynamics

There is a notable absence of published research focused on the reaction kinetics and thermodynamics of this compound. Comprehensive studies providing data on rate constants, activation energies, and other kinetic parameters for its various potential reactions have not been found in a review of available scientific databases. Similarly, thermodynamic data such as enthalpy and entropy of formation or reaction for this compound are not currently established in the literature. Computational studies, which could provide theoretical insights into its kinetic and thermodynamic profiles, also appear to be limited for this specific molecule.

Applications of 2 Bromo 1 Phenylsulfonyl 1h Imidazole in Advanced Organic Synthesis

Strategic Building Block for Complex Heterocyclic Architectures

The unique structural features of 2-bromo-1-(phenylsulfonyl)-1H-imidazole make it an ideal starting material for the synthesis of elaborate heterocyclic structures. The sulfonyl group not only activates the C2 position for substitution reactions but also serves as a removable protecting group, offering a pathway to N-unsubstituted imidazoles after the desired molecular framework has been assembled.

While direct examples of the use of this compound in the construction of fused and bridged systems are not extensively documented in readily available literature, the reactivity of similar 2-bromoimidazole derivatives suggests its high potential in such synthetic strategies. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, when applied to bifunctional substrates, can lead to the formation of fused ring systems. For instance, a tandem palladium-catalyzed intermolecular Heck arylation followed by an intramolecular aerobic oxidative C-H amination has been employed to synthesize imidazole-fused polyheterocycles from 2-vinyl imidazoles and aryl halides. rsc.org This type of strategy could conceptually be adapted to derivatives of this compound, where the bromo- and phenylsulfonyl-substituted imidazole (B134444) core acts as a scaffold for the annulation of additional rings.

Furthermore, intramolecular cyclization reactions represent a key strategy for the synthesis of fused heterocyclic systems. rsc.org By introducing a suitable reactive group onto the phenylsulfonyl moiety or by coupling a side chain at the C2 position (after displacement of the bromine), subsequent intramolecular reactions could lead to the formation of novel fused and bridged imidazole-containing architectures. The synthesis of fused sp3-enriched imidazoles has been achieved through methods like the Neber rearrangement and the Marckwald reaction, showcasing the diverse strategies available for creating such complex structures. organic-chemistry.org

The phenylsulfonyl group in this compound serves as an effective protecting group for the imidazole nitrogen, facilitating selective functionalization at other positions of the ring. A notable application of a similar N-phenylsulfonyl protected imidazole is in the synthesis of 2-aryl-4-benzoyl-imidazoles. nih.gov In this multi-step synthesis, a 2-aryl-1H-imidazole is first protected with phenylsulfonyl chloride. The resulting N-phenylsulfonyl protected intermediate is then lithiated at the C4 position with tert-butyl lithium, followed by a coupling reaction with a substituted benzoyl chloride to introduce the benzoyl group. Finally, the phenylsulfonyl protecting group is removed to yield the desired multifunctionalized imidazole derivative. nih.gov This methodology highlights the utility of the phenylsulfonyl group in directing reactivity and enabling the synthesis of polysubstituted imidazoles.

The bromo substituent at the C2 position of this compound is a key handle for introducing a wide array of functional groups through cross-coupling reactions. This allows for the synthesis of imidazoles with diverse functionalities, which are important scaffolds in medicinal chemistry and materials science. mdpi.com The combination of the removable N-phenylsulfonyl protecting group and the reactive C2-bromo group provides a powerful two-pronged strategy for the synthesis of highly decorated and multifunctionalized imidazole derivatives.

Below is a table summarizing the synthesis of 2-Aryl-4-benzoyl-imidazoles, a class of multifunctionalized imidazole derivatives, where an N-phenylsulfonyl protecting group plays a crucial role.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Protection | 2-Aryl-1H-imidazole, Phenylsulfonyl chloride, Sodium hydride, THF | To protect the imidazole nitrogen and activate the ring for subsequent reactions. |

| 2 | Lithiation and Acylation | N-Phenylsulfonyl-2-aryl-imidazole, tert-Butyl lithium, Substituted benzoyl chloride | To introduce a benzoyl group at the C4 position of the imidazole ring. |

| 3 | Deprotection | Tetrabutylammonium fluoride, THF | To remove the phenylsulfonyl protecting group and obtain the final product. |

Precursor for Natural Product Synthesis (focus on synthetic methodology)

The imidazole ring is a core structural motif in numerous natural products, including the amino acid histidine and the neurotransmitter histamine. bohrium.compharmacyjournal.net Synthetic intermediates that allow for the controlled and regioselective construction of substituted imidazole rings are therefore of high value in the total synthesis of natural products and their analogs. While specific examples detailing the use of this compound as a direct precursor in a completed natural product synthesis are not prominently featured in the reviewed literature, its potential as a versatile building block is clear.

The ability to functionalize the C2 position via displacement of the bromide and subsequently remove the N-phenylsulfonyl group provides a flexible route to 2-substituted-1H-imidazoles. This two-step process allows for the introduction of complex side chains or fragments that are part of a larger natural product target. For instance, the synthesis of marine alkaloids containing the 2-aminoimidazole moiety often requires methods for the regioselective introduction of substituents onto the imidazole core. The reactivity of this compound could be harnessed in synthetic strategies targeting such complex natural products.

Development of Novel Reagents and Catalysts (non-biological applications)

The imidazole framework is a well-established platform for the development of N-heterocyclic carbene (NHC) ligands, which are widely used in organometallic catalysis. The synthesis of such ligands often involves the functionalization of the imidazole ring. While direct application of this compound as a catalyst precursor is not extensively documented, its derivatives hold potential in this area. For example, the bromine at the C2 position could be substituted with a phosphine (B1218219) or other coordinating group to create novel ligand scaffolds.

Furthermore, the imidazole core itself can act as an organocatalyst. ias.ac.in The unique electronic properties of the imidazole ring, which can be tuned by substituents, allow it to facilitate a variety of organic transformations. The synthetic flexibility offered by this compound could be exploited to synthesize a library of substituted imidazoles for screening as organocatalysts in various reactions.

Role in Material Science Applications (e.g., polymerizable monomers, supramolecular chemistry)

Imidazole and its derivatives are of growing interest in materials science. They can be incorporated into polymers to impart specific properties such as thermal stability, conductivity, and biological activity. nih.gov The presence of two reactive sites in this compound (the C2-bromo and the potential for functionalization of the phenylsulfonyl group or the imidazole ring itself after deprotection) makes it a candidate for the synthesis of novel monomers for polymerization. For instance, the bromine atom could be utilized in cross-coupling polymerization techniques like Suzuki or Stille polymerization to create conjugated polymers with imidazole units in the backbone.

In the realm of supramolecular chemistry, the imidazole ring's ability to participate in hydrogen bonding and metal coordination is well-documented. nih.gov By attaching specific recognition motifs to the this compound core, it is possible to design molecules capable of self-assembly into well-defined supramolecular architectures. The phenylsulfonyl group can influence the electronic properties and steric bulk of the molecule, which in turn can direct the self-assembly process. The synthesis of imidazole-based supramolecular complexes has shown potential in various medicinal applications, and the synthetic versatility of this bromo-imidazole derivative could contribute to the development of new materials with tailored properties for applications in areas such as sensing, catalysis, and drug delivery. ias.ac.innih.gov

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of robust and efficient synthetic routes to 2-Bromo-1-(phenylsulfonyl)-1H-imidazole is a foundational step for its future investigation. Research in this area could focus on both the N-phenylsulfonylation of a pre-brominated imidazole (B134444) and the bromination of a phenylsulfonylated imidazole. Key considerations will be regioselectivity, yield, and the use of environmentally benign reagents.

Proposed Synthetic Strategies:

| Step | Reagents and Conditions | Purpose |

| Route A: Bromination then Sulfonylation | ||

| 1. Bromination of 1H-imidazole | N-Bromosuccinimide (NBS), CCl4, reflux | To selectively introduce a bromine atom at the 2-position of the imidazole ring. |

| 2. N-Phenylsulfonylation | Phenylsulfonyl chloride, NaH, THF | To attach the phenylsulfonyl group to the nitrogen of 2-bromo-1H-imidazole. |

| Route B: Sulfonylation then Bromination | ||

| 1. N-Phenylsulfonylation of 1H-imidazole | Phenylsulfonyl chloride, Triethylamine, CH2Cl2 | To protect the imidazole nitrogen with a phenylsulfonyl group. |

| 2. Directed Bromination | N-Bromosuccinimide (NBS), Acetonitrile, room temperature | To selectively brominate the 2-position, potentially directed by the sulfonyl group. |

Development of Asymmetric Catalytic Transformations Utilizing the Compound

The imidazole moiety is a well-established ligand scaffold in asymmetric catalysis. The presence of both a bromine atom and a phenylsulfonyl group in this compound offers unique electronic and steric properties that could be exploited in the design of novel chiral ligands.

Future research could involve the synthesis of chiral derivatives of this compound, for example, by introducing chiral substituents on the phenylsulfonyl group. These modified ligands could then be coordinated with various transition metals (e.g., palladium, copper, rhodium) to create catalysts for a range of asymmetric reactions, including:

Asymmetric C-C bond formation: Such as aldol (B89426) reactions, Michael additions, and allylic alkylations.

Asymmetric hydrogenation and transfer hydrogenation: For the synthesis of chiral alcohols and amines.

Asymmetric cross-coupling reactions: To create chiral biaryl compounds.

The electronic-withdrawing nature of the phenylsulfonyl group and the potential for halogen bonding interactions from the bromine atom could lead to catalysts with unique reactivity and enantioselectivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the potential for automation. The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.

Potential Advantages of Flow Synthesis:

| Feature | Benefit |

| Precise Temperature and Reaction Time Control | Improved selectivity and reduced byproduct formation. |

| Enhanced Mixing | Increased reaction rates and yields. |

| Safe Handling of Hazardous Reagents | Minimized exposure to potentially hazardous brominating agents. |

| Facile Integration with Purification | In-line purification modules can streamline the entire process. |

Researchers could develop a continuous-flow process for the synthesis of the target compound, potentially integrating both the bromination and sulfonylation steps into a single, automated sequence. This would enable the rapid and on-demand production of the compound for further studies and applications.

Discovery of Novel Reactivity Patterns for Further Functionalization

The bromine atom at the 2-position of the imidazole ring is a prime handle for further functionalization through various cross-coupling reactions. This opens up the possibility of creating a diverse library of 2-substituted-1-(phenylsulfonyl)-1H-imidazole derivatives with a wide range of electronic and steric properties.

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: With boronic acids to introduce aryl or heteroaryl substituents.

Sonogashira Coupling: With terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: With amines to introduce amino functionalities.

Heck Coupling: With alkenes to form carbon-carbon bonds.

Investigating the reactivity of the C-Br bond in this compound under various catalytic conditions will be crucial for unlocking its potential as a versatile building block in organic synthesis. The phenylsulfonyl group may also influence the reactivity of the imidazole ring, potentially enabling novel transformations.

Advanced Theoretical Modeling for Reaction Prediction and Optimization

Computational chemistry and theoretical modeling can provide invaluable insights into the properties and reactivity of this compound, guiding experimental efforts and accelerating the discovery process.

Areas for Theoretical Investigation:

Electronic Structure Analysis: To understand the influence of the bromo and phenylsulfonyl substituents on the electron distribution and aromaticity of the imidazole ring.

Reaction Mechanism Studies: To elucidate the transition states and energy profiles of potential synthetic and functionalization reactions, aiding in the optimization of reaction conditions.

Ligand Design and Catalyst Performance Prediction: To model the coordination of derivatives of the compound with transition metals and predict the enantioselectivity of the resulting catalysts in asymmetric reactions.

Prediction of Spectroscopic Properties: To aid in the characterization of the compound and its derivatives.

By combining theoretical predictions with experimental validation, researchers can gain a deeper understanding of the fundamental chemistry of this compound and rationally design new applications.

Q & A

Q. What are effective synthetic routes for 2-Bromo-1-(phenylsulfonyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling reactions using phenylsulfonyl groups. For example, 1-(phenylsulfonyl)-1H-imidazole derivatives can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. Key steps include:

- Using NaH as a base in anhydrous THF or DMF to deprotonate the imidazole nitrogen .

- Introducing the bromo substituent via electrophilic aromatic substitution or halogenation reagents.

- Optimizing reaction time (e.g., 24–48 hours) and temperature (80–120°C) to improve yields .

- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Signals for the phenylsulfonyl group appear as aromatic multiplet peaks at δ 7.4–8.3 ppm. The imidazole proton adjacent to bromine shows deshielding (δ ~8.0–8.5 ppm) .

- FTIR : Key stretches include C-Br (~590–592 cm⁻¹), S=O (~1130–1350 cm⁻¹), and C=N (~1610–1620 cm⁻¹) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 306.9633 for brominated derivatives) .

Q. How can researchers assess purity and monitor reaction progress for this compound?

- Methodological Answer :

- TLC : Use Rf values (e.g., 0.65–0.83 in ethyl acetate/hexane systems) to track intermediates .

- Melting Point Analysis : Sharp melting ranges (e.g., 252–257°C) indicate high purity .

- HPLC : Reverse-phase columns (e.g., 30:70 2-propanol/n-hexane) resolve impurities .

Advanced Research Questions

Q. How can DFT calculations aid in predicting reactivity or optimizing synthesis pathways?

- Methodological Answer :

- Structural Optimization : Use B3LYP/6-31G* to model the bromo-imidazole core and phenylsulfonyl group, identifying steric or electronic barriers .

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Transition-State Analysis : Simulate reaction pathways (e.g., sulfonylation) to optimize activation energy .

Q. How to resolve contradictions between experimental spectroscopic data and theoretical predictions?

- Methodological Answer :

- Validation Tools : Use programs like SHELXL for crystallographic validation or Mercury for NMR chemical shift comparisons .

- Benchmarking : Compare computed (DFT) vs. experimental IR/NMR data; discrepancies may indicate solvation effects or crystal packing .

- Error Analysis : Re-examine computational parameters (e.g., solvent models, basis sets) to refine accuracy .

Q. What in-silico methods predict biological activity or pharmacokinetic properties of derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR) based on 2-phenyl-1H-benzo[d]imidazole scaffolds .

- ADMET Prediction : SwissADME or pkCSM can estimate blood-brain barrier penetration (e.g., logP ~2.5) and P-glycoprotein efflux .

- Toxicity Screening : ProTox-II predicts hepatotoxicity risks using structural alerts (e.g., bromine substituents) .

Q. How to design structure-activity relationship (SAR) studies for brominated imidazole derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogens (Br, Cl), alkyl groups, or electron-withdrawing substituents at the 2- and 5-positions .

- Biological Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and correlate with electronic properties (Hammett σ values) .

- Crystallography : Resolve X-ray structures to link conformation (e.g., dihedral angles) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.